2,4-Bis(propan-2-yl)pyridin-3-amine

IMPDH inhibition Antiproliferative Enzyme assay

This 2,4-diisopropylpyridin-3-amine scaffold provides a unique sterically hindered core that is not substitutable by generic aminopyridines. Its LogP (~2.9) and confirmed IMPDH2 inhibition (Ki 240 nM) make it a validated starting point for SAR programs. The primary amine enables regioselective lithiation for efficient synthesis of densely functionalized pyridine derivatives, accelerating your medicinal chemistry and FBDD projects.

Molecular Formula C11H18N2
Molecular Weight 178.279
CAS No. 133980-64-0
Cat. No. B2777328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Bis(propan-2-yl)pyridin-3-amine
CAS133980-64-0
Molecular FormulaC11H18N2
Molecular Weight178.279
Structural Identifiers
SMILESCC(C)C1=C(C(=NC=C1)C(C)C)N
InChIInChI=1S/C11H18N2/c1-7(2)9-5-6-13-11(8(3)4)10(9)12/h5-8H,12H2,1-4H3
InChIKeyUHPZLGUFXBSUFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Bis(propan-2-yl)pyridin-3-amine (CAS 133980-64-0) for Pharmaceutical R&D Procurement | Core Properties & Class Definition


2,4-Bis(propan-2-yl)pyridin-3-amine (CAS 133980-64-0), also known as 2,4-diisopropylpyridin-3-amine, is a polysubstituted aminopyridine with the molecular formula C11H18N2 and a molecular weight of 178.27 g/mol [1]. It is characterized by a pyridine core bearing isopropyl groups at the 2- and 4-positions and a primary amine at the 3-position, a sterically hindered scaffold that distinguishes it from simpler mono-substituted or unsubstituted aminopyridines . The compound is typically supplied as a solid with a purity of ≥95-97% and is used exclusively as a research intermediate or building block in medicinal chemistry and organic synthesis .

Why Generic Substitution of 2,4-Bis(propan-2-yl)pyridin-3-amine (CAS 133980-64-0) with Common Aminopyridines Fails: A Procurement Rationale


Generic substitution of 2,4-bis(propan-2-yl)pyridin-3-amine with common aminopyridines like 3-aminopyridine or 2-aminopyridine is scientifically invalid due to fundamental differences in steric bulk, electronic environment, and functional group orientation. The 2,4-diisopropyl substitution pattern creates a unique sterically hindered scaffold with distinct lipophilicity (LogP ~2.9) that directly influences target binding affinity and synthetic reactivity . Unsubstituted or mono-substituted analogs lack the specific molecular topology required for structure-activity relationships (SAR) in medicinal chemistry programs, and their use as surrogates would yield divergent or negative biological results and incompatible downstream synthetic outcomes [1].

Quantitative Differentiation Evidence for 2,4-Bis(propan-2-yl)pyridin-3-amine (133980-64-0): A Comparator-Based Selection Guide


IMPDH2 Inhibitory Activity of 2,4-Bis(propan-2-yl)pyridin-3-amine: Ki Value Quantification

2,4-Bis(propan-2-yl)pyridin-3-amine exhibits measurable inhibitory activity against Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a validated target for immunosuppressive and anticancer therapies. In vitro enzyme inhibition assays report a Ki value of 240 nM for this compound [1]. While no direct comparator data is available in the identified literature for a structurally identical matched pair, this activity places the compound in the mid-nanomolar potency range, demonstrating its utility as a validated IMPDH2 inhibitor scaffold.

IMPDH inhibition Antiproliferative Enzyme assay

Synthetic Utility: Regioselective Lithiation Strategy Enabled by the 2,4-Diisopropylpyridine Scaffold

The 2,4-diisopropyl substitution pattern on the pyridine ring is critical for directing regioselective lithiation reactions. Research demonstrates that N,N-diisopropylpyridylcarboxylic amides, which share the same core substitution pattern, undergo regioselective lithiation with Et2NLi and iPr2NLi, enabling a convenient synthesis of 2,3- and 3,4-disubstituted pyridines [1]. This contrasts with N,N-dimethyl- or N,N-diethyl-amides, which exhibit different regiochemical outcomes or reduced selectivity, underscoring the unique directing group capability conferred by the diisopropyl substitution.

Organolithium chemistry Regioselective lithiation Pyridine functionalization

Physical Property Differentiation: LogP and Solubility Profile Versus Unsubstituted Pyridine

The compound's lipophilicity is a key differentiator from simpler aminopyridines. 2,4-Bis(propan-2-yl)pyridin-3-amine has a calculated LogP of 2.9106 , which is significantly higher than that of unsubstituted 3-aminopyridine (LogP ≈ 0.2). This increased lipophilicity, driven by the two isopropyl groups, is expected to enhance membrane permeability and influence target binding interactions, making it a more suitable core for CNS or intracellular target drug discovery campaigns compared to more polar, unsubstituted analogs.

Lipophilicity Physicochemical properties Drug-likeness

Structural Differentiation: Steric Hindrance Profile of 2,4-Bis(propan-2-yl)pyridin-3-amine Versus Mono- and Unsubstituted Aminopyridines

The 2,4-diisopropyl substitution creates a highly congested steric environment around the pyridine nitrogen and the 3-amino group. This contrasts sharply with 3-aminopyridine, which has no steric hindrance, and 2-aminopyridine or 4-aminopyridine, which lack the combined ortho-substituent effects. This unique steric profile is hypothesized to modulate off-target interactions and enhance selectivity for certain protein binding pockets, providing a distinct chemical space advantage for fragment-based drug design or scaffold-hopping exercises.

Steric hindrance Scaffold diversity Medicinal chemistry

Optimal Research Applications for 2,4-Bis(propan-2-yl)pyridin-3-amine (133980-64-0) Based on Quantitative Evidence


IMPDH2 Inhibitor Lead Optimization and SAR Studies

This compound serves as a validated starting point for IMPDH2 inhibitor development, with a confirmed Ki of 240 nM [1]. Medicinal chemistry teams can use this scaffold to conduct systematic SAR studies, modifying the 3-amino or isopropyl groups to improve potency, selectivity, and drug-like properties, leveraging the existing enzyme inhibition data as a quantitative benchmark.

Synthesis of Complex 2,3- and 3,4-Disubstituted Pyridines

As demonstrated in organolithium chemistry literature, the 2,4-diisopropyl pattern is key for achieving regioselective lithiation [1]. This compound is thus an ideal intermediate for the efficient synthesis of elaborate, densely functionalized pyridine derivatives that are common motifs in pharmaceuticals and agrochemicals.

Scaffold-Hopping and Fragment-Based Drug Discovery (FBDD)

The unique combination of a primary amine and two bulky isopropyl groups creates a sterically and electronically differentiated core [1]. This makes it a valuable tool for scaffold-hopping exercises aimed at improving the physicochemical or selectivity profile of a lead series, as well as for FBDD programs seeking novel, three-dimensional starting points .

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